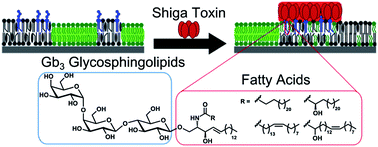Influence of Gb3 glycosphingolipids differing in their fatty acid chain on the phase behaviour of solid supported membranes: chemical syntheses and impact of Shiga toxin binding†
Chemical Science Pub Date: 2014-05-15 DOI: 10.1039/C4SC01290A
Abstract
The Shiga toxin B subunit (STxB), which is involved in cell membrane attachment and trafficking of Shiga holotoxin, binds specifically to the glycosphingolipid Gb3. In biological membranes, Gb3 glycosphingolipids differ in their fatty acid composition and there is strong evidence that the fatty acid alters the binding behaviour of STxB as well as the intracellular routing of the Shiga toxin/Gb3 complex. To analyse the binding of STxB to different Gb3s, we chemically synthesized saturated, unsaturated, α-hydroxylated Gb3s and a combination thereof, all based on a C24-fatty acid chain starting from monosaccharide building blocks, sphingosine and the respective fatty acids. These chemically well-defined Gb3s were inserted into solid supported phase-separated lipid bilayers composed of DOPC/sphingomyelin/cholesterol as a simple mimetic of the outer leaflet of animal cell membranes. By fluorescence- and atomic force microscopy the phase behaviour of the bilayer as well as the lateral organization of bound STxB were analysed. The fatty acid of Gb3 significantly alters the ratio between the ordered and disordered phase and induces a third intermediate phase in the presence of unsaturated Gb3. The lateral organization of STxB on the membranes varies significantly. While STxB attached to membranes with Gb3s with saturated fatty acids forms protein clusters, it is more homogeneously bound to membranes containing unsaturated Gb3s. Large interphase lipid redistribution is observed for α-hydroxylated Gb3 doped membranes. Our results clearly demonstrate that the fatty acid of Gb3 strongly influences the lateral organization of STxB on the membrane and impacts the overall membrane organization of phase-separated lipid membranes.


Recommended Literature
- [1] Spectroscopic Raman characterization of rutherfordine: a combined DFT and experimental study†
- [2] Aligned silicon nanofins via the directed self-assembly of PS-b-P4VP block copolymer and metal oxide enhanced pattern transfer†
- [3] N7, O6 bridging 9-ethylguanine (9-EtGH) groups in dinuclear metal–metal bonded complexes with bond orders of one, two or four
- [4] Rapid and simultaneous detection of SARS-CoV-2 and influenza A using vertical flow assay based on AAO and SERS nanotags†
- [5] A theoretical perspective on the structure and thermodynamics of secondary organic aerosols from toluene: molecular hierarchical synergistic effects†
- [6] A novel bridged ferrocene derivative
- [7] Interfacial viscoelasticity controls buckling, wrinkling and arrest in emulsion drops undergoing mass transfer
- [8] β-Amyrin synthase from Euphorbia tirucalli L. functional analyses of the highly conserved aromatic residues Phe413, Tyr259 and Trp257 disclose the importance of the appropriate steric bulk, and cation–π and CH–π interactions for the efficient catalytic action of the polyolefin cyclization cascade†
- [9] Aqueous biphasic catalysis as a powerful tool for catalyst recycling in telomerization and hydrogenation chemistry†
- [10] A new, high performance CuO/LiNi0.5Mn1.5O4 lithium-ion battery†

Journal Name:Chemical Science
Research Products
-
CAS no.: 113305-56-9
-
Nitrogen oxide (15NO)(8CI,9CI)
CAS no.: 15917-77-8
-
CAS no.: 13436-55-0
-
CAS no.: 18879-80-6
-
CAS no.: 17117-21-4









